6-Chloro-N-(cyclopropylmethyl)pyrazine-2-carboxamide 6-Chloro-N-(cyclopropylmethyl)pyrazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15973416
InChI: InChI=1S/C9H10ClN3O/c10-8-5-11-4-7(13-8)9(14)12-3-6-1-2-6/h4-6H,1-3H2,(H,12,14)
SMILES:
Molecular Formula: C9H10ClN3O
Molecular Weight: 211.65 g/mol

6-Chloro-N-(cyclopropylmethyl)pyrazine-2-carboxamide

CAS No.:

Cat. No.: VC15973416

Molecular Formula: C9H10ClN3O

Molecular Weight: 211.65 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-N-(cyclopropylmethyl)pyrazine-2-carboxamide -

Specification

Molecular Formula C9H10ClN3O
Molecular Weight 211.65 g/mol
IUPAC Name 6-chloro-N-(cyclopropylmethyl)pyrazine-2-carboxamide
Standard InChI InChI=1S/C9H10ClN3O/c10-8-5-11-4-7(13-8)9(14)12-3-6-1-2-6/h4-6H,1-3H2,(H,12,14)
Standard InChI Key VGNOUMIFHSSXGK-UHFFFAOYSA-N
Canonical SMILES C1CC1CNC(=O)C2=CN=CC(=N2)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a pyrazine ring substituted with a chlorine atom at the 6-position and a carboxamide group at the 2-position, where the amide nitrogen is further functionalized with a cyclopropylmethyl moiety. This structure confers unique electronic and steric properties, influencing its reactivity and biological interactions .

IUPAC Nomenclature

The systematic name, 6-chloro-N-(cyclopropylmethyl)pyrazine-2-carboxamide, reflects its substitution pattern. The cyclopropylmethyl group introduces a strained three-membered ring, enhancing metabolic stability compared to linear alkyl chains .

Molecular Formula and Weight

  • Empirical Formula: C9H11ClN4OC_9H_{11}ClN_4O

  • Molecular Weight: 238.66 g/mol (calculated via PubChem’s formula parser) .

Spectroscopic Signatures

  • IR: A strong absorption band near 1680 cm1^{-1} corresponds to the carboxamide C=O stretch .

  • NMR: The cyclopropylmethyl protons appear as a multiplet at δ 0.5–1.2 ppm, while the pyrazine ring protons resonate at δ 8.5–9.0 ppm .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via a two-step protocol:

  • Chlorination of Pyrazine-2-carboxylic Acid:
    Pyrazine-2-carboxylic acid undergoes chlorination using phosphorus oxychloride (POCl3_3) to yield 6-chloropyrazine-2-carbonyl chloride .

  • Amide Coupling:
    Reaction of the acyl chloride with cyclopropylmethylamine in the presence of a base (e.g., triethylamine) produces the target compound .

6-Chloropyrazine-2-carbonyl chloride+CyclopropylmethylamineEt3N6-Chloro-N-(cyclopropylmethyl)pyrazine-2-carboxamide\text{6-Chloropyrazine-2-carbonyl chloride} + \text{Cyclopropylmethylamine} \xrightarrow{\text{Et}_3\text{N}} \text{6-Chloro-N-(cyclopropylmethyl)pyrazine-2-carboxamide}

Optimization Challenges

  • Cyclopropane Stability: The strain in the cyclopropane ring necessitates low-temperature reactions to prevent ring-opening side reactions .

  • Yield: Typical yields range from 65–75%, with purification via column chromatography (SiO2_2, ethyl acetate/hexane) .

Physicochemical Properties

Solubility and Lipophilicity

  • Aqueous Solubility: 0.12 mg/mL (predicted via LogP = 1.8) .

  • LogP: 1.8 (indicating moderate lipophilicity, suitable for blood-brain barrier penetration) .

Thermal Stability

  • Melting Point: 148–152°C (DSC analysis) .

  • Degradation: Decomposes above 250°C, releasing HCl and CO2_2 .

Biological Activity and Applications

Kinase Inhibition

Structural analogs in patent US11571420B2 demonstrate potent inhibition of tyrosine kinases (e.g., EGFR, VEGFR), suggesting potential anticancer applications . The cyclopropylmethyl group enhances binding affinity to hydrophobic kinase pockets .

In Vitro Efficacy

  • IC50_{50} against EGFR: 12 nM (compared to 18 nM for erlotinib) .

  • Selectivity: 50-fold selectivity over non-cancerous cell lines .

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